2-Methylquinoline-4,6-diamine
Overview
Description
2-Methylquinoline-4,6-diamine is a chemical compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g/mol .
Synthesis Analysis
The synthesis of 2-Methylquinoline-4,6-diamine can be achieved through various methods. One such method involves the Doebner–von Miller reaction protocol in the presence of a strong acid in a flow reactor with aniline and acrolein .Molecular Structure Analysis
The 2-Methylquinoline-4,6-diamine molecule contains a total of 39 bonds. There are 23 non-H bonds, 17 multiple bonds, 3 rotatable bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 primary amine (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
2-Methylquinoline-4,6-diamine is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Field: Synthetic Organic Chemistry and Medicinal Chemistry
- Application : 2-Methylquinoline and its derivatives, including 2-Methylquinoline-4,6-diamine, have shown substantial biological activities . Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
- Methods of Application : There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Yalgin and co-workers report the synthesis of 2-methyl- .
- Results or Outcomes : The synthesis of 2-methylquinoline and its derivatives have led to compounds with substantial biological activities .
Field: Antimicrobial Research
- Application : Quinoline derivatives, including 2-Methylquinoline-4,6-diamine, have shown potential as antimicrobial agents . They have been compared with standard drugs like ampicillin and norfloxacin for their antimicrobial activities .
- Methods of Application : The synthesis of these compounds involves various chemical reactions, and the resulting compounds are tested against different types of bacteria and fungi to evaluate their antimicrobial activities .
- Results or Outcomes : Some quinoline derivatives have shown promising results, with higher antimicrobial activity compared to standard drugs .
Field: Drug Discovery
- Application : Quinoline and its derivatives, including 2-Methylquinoline-4,6-diamine, are essential scaffolds for leads in drug discovery . They play a major role in the field of medicinal chemistry .
- Methods of Application : There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .
- Results or Outcomes : Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
Safety And Hazards
Future Directions
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in drug discovery and medicinal chemistry. There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of 2-Methylquinoline-4,6-diamine could involve further exploration of its potential applications in these areas.
properties
IUPAC Name |
2-methylquinoline-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,11H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDPIURMGBVXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279304 | |
Record name | 2-methylquinoline-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinoline-4,6-diamine | |
CAS RN |
5443-31-2 | |
Record name | 5443-31-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-methylquinoline-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90279304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylquinoline-4,6-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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